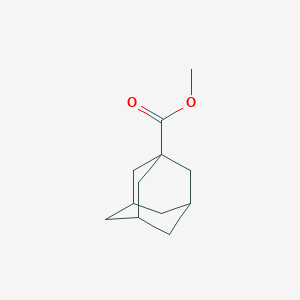

Methyl adamantane-1-carboxylate

Descripción

Overview of Adamantane (B196018) Derivatives in Chemical Science

Adamantane (C₁₀H₁₆) is a unique, cage-like hydrocarbon first discovered in petroleum in 1933. wikipedia.org Its molecular structure is a rigid, stress-free fusion of three cyclohexane (B81311) rings, arranged in the same spatial configuration as the carbon atoms in a diamond crystal lattice. wikipedia.org This diamondoid structure imparts remarkable thermal stability and lipophilicity, making adamantane and its derivatives highly significant in various scientific fields. wikipedia.orgontosight.ai The discovery of adamantane opened a new chapter in chemistry focused on polyhedral organic compounds. wikipedia.org

In chemical science, adamantane derivatives are recognized as crucial synthetic intermediates. researchgate.net Their rigid, bulky three-dimensional structure is a desirable feature in medicinal chemistry, where it can influence a molecule's interaction with biological targets. researchgate.netnih.gov The functionalization of the adamantane cage, typically at its tertiary carbon positions (bridgeheads), allows for the creation of a vast library of compounds. nih.gov These derivatives have found practical applications as pharmaceuticals, including antiviral and neuroprotective agents, as well as in materials science for the development of advanced polymers and thermally stable lubricants. wikipedia.orgontosight.ai The study of adamantane derivatives continues to be an active area of research, with scientists exploring new synthetic methods and applications. ontosight.airsc.org

Significance of Adamantyl Esters in Organic Chemistry

Esters are a fundamental class of organic compounds, serving as essential intermediates in numerous synthetic transformations and as building blocks for more complex molecules. numberanalytics.comsolubilityofthings.com Within this class, adamantyl esters hold particular significance due to the unique properties conferred by the adamantane scaffold. These esters are not only valuable in their own right but also serve as pivotal precursors in organic synthesis.

Adamantyl esters, such as those derived from adamantanecarboxylic acids, are important intermediates for producing other functionally substituted adamantanes. researchgate.netresearchgate.net The ester group can be subjected to various chemical transformations. For example, hydrolysis of the ester can yield the corresponding carboxylic acid, while reduction can produce adamantane-based alcohols. libretexts.org These transformations are fundamental steps in creating more complex adamantane derivatives for specific applications. jlu.edu.cn Furthermore, adamantane-containing esters have been investigated for their potential use as components of thermostable lubricating oils, operating effectively at high temperatures (200°C and above). researchgate.net The rigid and stable nature of the adamantane core contributes to the enhanced thermal properties of these materials.

Scope and Objectives of Research on Methyl Adamantane-1-carboxylate

This compound is a specific adamantyl ester that serves as a key subject of academic and industrial research. It is a crystalline solid at room temperature and is frequently used as a starting material or intermediate in organic synthesis. chemicalbook.comchemdad.com Research on this compound is primarily driven by its utility as a precursor for a wide range of other adamantane derivatives.

The primary objectives of research involving this compound include:

Synthetic Intermediate: It is a well-established precursor for synthesizing other functionalized adamantane compounds. For instance, it can be oxidized to produce hydroxy derivatives such as 1-methoxycarbonyl-3-hydroxyadamantane. It also serves as a starting point for creating amides and other esters. researchgate.net

Purification and Isolation: The esterification of crude 1-adamantanecarboxylic acid to this compound is a common and effective purification strategy. orgsyn.org The resulting ester can be easily purified by distillation and then hydrolyzed back to the highly pure acid, demonstrating its role in facilitating the isolation of other key adamantane compounds. orgsyn.org

Reaction Mechanism Studies: Due to its well-defined structure, it is used as a model substrate in studies aimed at understanding reaction kinetics and mechanisms, such as the oxidation of adamantane derivatives. researchgate.net

The synthesis of this compound itself is an area of study, with methods including conventional heating and microwave-assisted esterification of adamantane-1-carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.comorgsyn.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 711-01-3 | chemicalbook.comchemspider.com |

| Molecular Formula | C₁₂H₁₈O₂ | chemicalbook.comnist.gov |

| Molecular Weight | 194.27 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to Off-White Crystalline Solid | wikipedia.orgchemicalbook.comchemdad.com |

| Melting Point | 35.0 to 39.0 °C | chemdad.com |

| Boiling Point | 77-79 °C at 1 mmHg | chemdad.comorgsyn.org |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Practically insoluble in water. | wikipedia.orgchemdad.com |

| IUPAC Name | This compound | chemspider.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYOOVNORYNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221317 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-01-3 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Adamantane 1 Carboxylate

Esterification Reactions of Adamantane-1-carboxylic Acid

The conversion of adamantane-1-carboxylic acid to its methyl ester is a fundamental reaction in organic synthesis. Two principal methods are highlighted: direct esterification with methanol (B129727) and a route proceeding through adamantane-1-carboxylic acid chloride.

Direct Acid-Catalyzed Esterification with Methanol

The direct reaction of adamantane-1-carboxylic acid with methanol in the presence of an acid catalyst is a common and efficient method for the synthesis of methyl adamantane-1-carboxylate. chemicalbook.comorgsyn.org This equilibrium-driven process, often referred to as Fischer esterification, requires a catalyst to achieve a reasonable reaction rate. masterorganicchemistry.com

The yield of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants.

One reported method involves refluxing a mixture of adamantane-1-carboxylic acid with three times its weight of methanol and a catalytic amount of 98% sulfuric acid for 2 hours. orgsyn.org This procedure, followed by an extraction and distillation, yields methyl 1-adamantanecarboxylate. orgsyn.org Another approach utilizes microwave irradiation. A mixture of adamantane-1-carboxylic acid, dry methanol, and concentrated sulfuric acid is irradiated to 130°C for 12 minutes in a closed Teflon vessel, resulting in a quantitative yield of the methyl ester. chemicalbook.com

The table below summarizes different conditions reported for the synthesis of this compound.

| Method | Reactants | Catalyst | Temperature | Time | Yield |

| Conventional Heating | Adamantane-1-carboxylic acid, Methanol (3x weight of acid) | 98% Sulfuric Acid | Reflux | 2 hours | Not specified |

| Microwave Irradiation | Adamantane-1-carboxylic acid (1 mmol), Dry Methanol, 0.5 ml conc. H₂SO₄ | Sulfuric Acid | 130 °C | 12 min | Quantitative |

This table presents data from cited research articles for informational purposes.

Concentrated sulfuric acid plays a crucial dual role in the esterification of adamantane-1-carboxylic acid. quora.comquora.com Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comquora.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comquora.com

Synthesis via Adamantane-1-carboxylic Acid Chloride

An alternative, two-step pathway for the synthesis of this compound involves the initial conversion of adamantane-1-carboxylic acid to its more reactive acid chloride derivative. researchgate.netcommonorganicchemistry.com This intermediate is then subsequently reacted with methanol to yield the desired ester. researchgate.net

Adamantane-1-carboxylic acid can be converted to adamantane-1-carbonyl chloride by reaction with thionyl chloride (SOCl₂). cas.czlibretexts.org In this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acid chloride. libretexts.org

The general mechanism for the reaction of a carboxylic acid with thionyl chloride is as follows:

Nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride.

Departure of a chloride ion.

The chloride ion then attacks the carbonyl carbon.

Elimination of the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion.

Once adamantane-1-carbonyl chloride is formed, it readily reacts with methanol to produce this compound. researchgate.netsciencemadness.org Acyl chlorides are highly reactive towards nucleophiles like alcohols. youtube.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the methanol oxygen attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the ester. This method is often advantageous as the reaction of the acid chloride with the alcohol is generally rapid and irreversible, leading to high yields of the ester. commonorganicchemistry.comsciencemadness.org

Use of Catalysts (e.g., 4-(dimethylamino)pyridine)

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. The use of catalysts can significantly enhance the reaction rate and yield. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, including esterification. researchgate.netresearchgate.net In the context of synthesizing this compound, DMAP can be employed to catalyze the reaction between adamantane-1-carboxylic acid or its corresponding acid chloride and methanol.

The catalytic activity of DMAP stems from its ability to form a highly reactive N-acylpyridinium intermediate with the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride derived from adamantane-1-carboxylic acid). academie-sciences.fr This intermediate is much more susceptible to nucleophilic attack by methanol than the original acylating agent, thus accelerating the esterification process. Even in reactions using a carboxylic acid directly, DMAP can act as a proton shuttle and activating agent, often in conjunction with a dehydrating agent like a carbodiimide. researchgate.net

Representative procedures for DMAP-catalyzed acetylations often involve stirring the alcohol, an acetylating agent, and a base like pyridine (B92270) with a catalytic amount of DMAP in a dry solvent. semanticscholar.org Similarly, for the synthesis of this compound, one would react adamantane-1-carbonyl chloride with methanol in the presence of a catalytic amount of DMAP.

Alternative Synthetic Routes to Adamantane (B196018) Carboxylates

The primary precursor for this compound is adamantane-1-carboxylic acid. Therefore, the synthetic routes to this acid are crucial.

The Koch-Haaf reaction is a well-established and powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide in a strong acid medium. acs.orgnih.gov This reaction can also be applied to saturated hydrocarbons like adamantane. acs.org

The direct carboxylation of adamantane to form adamantane-1-carboxylic acid is a classic example of the Koch-Haaf reaction. google.com The reaction typically involves treating adamantane with a mixture of a strong acid, such as sulfuric acid, and a source of carbon monoxide. acs.orggoogle.com The strong acid facilitates the formation of the adamantyl cation at the tertiary bridgehead position, which then reacts with carbon monoxide to form an acylium cation. Subsequent hydrolysis yields the desired adamantane-1-carboxylic acid. acs.org Derivatives of adamantane, such as 1-bromoadamantane, 1-adamantanol (B105290), or 1-nitroxyadamantane, can also serve as substrates for this carboxylation. google.comorgsyn.org

The reaction conditions, including the concentration of the sulfuric acid and the presence of co-solvents like carbon tetrachloride or cyclohexane (B81311), can influence the yield of the product. orgsyn.org For instance, using 95-98% sulfuric acid is satisfactory, but the yield decreases with lower concentrations. orgsyn.org

A convenient and common variation of the Koch-Haaf reaction utilizes formic acid as the source of carbon monoxide. nih.govorgsyn.org In the presence of concentrated sulfuric acid, formic acid dehydrates to produce carbon monoxide in situ. This method obviates the need for handling gaseous carbon monoxide directly.

The procedure involves the slow, controlled addition of formic acid to a mixture of adamantane (or a derivative like 1-adamantanol) in concentrated sulfuric acid, often with a co-solvent. nih.govorgsyn.org The reaction is highly exothermic and requires careful temperature control. nih.gov For example, a successful synthesis of 1-adamantanecarboxylic acid involves treating 1-adamantanol with formic acid in 98% sulfuric acid. nih.gov Similarly, adamantane itself can be carboxylated using formic acid, t-butyl alcohol, and 96% sulfuric acid. orgsyn.org The resulting adamantane-1-carboxylic acid can then be esterified to this compound.

A study demonstrated the multigram scale synthesis of 1-adamantanecarboxylic acid from 1-adamantanol using a continuous flow microreactor system with formic acid and sulfuric acid. nih.govresearchgate.net This approach offers advantages in terms of safety and scalability.

| Reactant | Reagents | Product | Yield | Reference |

| Adamantane | Formic acid, t-butyl alcohol, 96% H₂SO₄, CCl₄ | 1-Adamantanecarboxylic acid | 67-72% | orgsyn.org |

| 1-Adamantanol | Formic acid, 98% H₂SO₄ | 1-Adamantanecarboxylic acid | 95% (in microflow) | nih.gov |

| 1-Nitroxyadamantane | Formic acid, 93.6% H₂SO₄, Urea | 1-Adamantanecarboxylic acid | 90% | google.com |

Radical-based reactions offer an alternative strategy for the functionalization of the strong C-H bonds in adamantane, leading to the formation of new C-C bonds. rsc.orgrsc.org These methods can provide direct access to adamantane derivatives that can be further converted to this compound.

Oxidative carbonylation represents a direct approach to introduce a carboxyl group onto the adamantane skeleton. These reactions typically involve the generation of an adamantyl radical, which is then trapped by carbon monoxide.

One such method utilizes the phthalimide-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI) in the presence of oxygen. The PINO radical can abstract a hydrogen atom from either the secondary or tertiary position of adamantane to form the corresponding adamantyl radicals. These radicals react with carbon monoxide to form acyl radicals, which upon further reaction with oxygen, can lead to the formation of carboxylic acids. rsc.org When adamantane-1-carboxylic acid itself is used as the starting material in this system, dicarboxylic acid products can be formed. rsc.org

Another approach involves photoredox catalysis. For instance, a highly oxidizing acridinium (B8443388) photocatalyst can generate oxygen-centered phosphate (B84403) radicals that are capable of abstracting a hydrogen atom from adamantane. The resulting adamantyl radical can then be trapped by various radical acceptors to form new C-C bonds. rsc.org While not a direct carbonylation, this method highlights the potential of radical-based C-H functionalization to create precursors for adamantane carboxylates.

| Reactant | Reagents | Product(s) | Yield | Reference |

| Adamantane | NHPI, O₂, CO | 1-Adamantanecarboxylic acid, Adamantane-1,3-dicarboxylic acid | - | rsc.org |

Radical-Based Functionalization for C-C Bond Formation

Photocatalytic H-Atom Transfer Approaches

Recent advances in organic synthesis have highlighted photocatalysis as a powerful tool for the functionalization of strong C-H bonds, characteristic of the adamantane cage. Photocatalytic Hydrogen-Atom Transfer (HAT) offers a direct route to activate adamantane's C-H bonds, paving the way for carboxylation. nih.gov

Visible-light photocatalysis can generate highly reactive radical intermediates from adamantane under mild conditions. nih.gov The process typically begins with a photocatalyst, which, upon light absorption, enters an excited state. This excited catalyst can then abstract a hydrogen atom from a tertiary C-H bond of adamantane, which is the most reactive position, to form a stable 1-adamantyl radical. nih.govresearchgate.net This key intermediate can then react with carbon dioxide (CO2), a green and abundant C1 source, to yield a carboxylate. researchgate.netresearchgate.net

Photoexcitation: A photocatalyst (PC) absorbs light to form an excited state (PC*).

Hydrogen-Atom Transfer (HAT): The excited photocatalyst abstracts a hydrogen atom from adamantane (Ad-H) to generate the 1-adamantyl radical (Ad•).

Carboxylation: The adamantyl radical reacts with CO2. This step can be facilitated by a single-electron transfer (SET) reduction of the radical to a carbanion, which then reacts with CO2, or by direct addition to an activated CO2 species like the CO2 radical anion (CO2•−). springernature.com

Protonation/Esterification: The resulting adamantane carboxylate is protonated to form adamantane-1-carboxylic acid, which is subsequently esterified with methanol to yield the final product, this compound.

A notable strategy involves a tandem carbonylation-addition process where the photocatalytically generated adamantyl radical first reacts with carbon monoxide to form an acyl radical, which can then participate in further reactions. nih.gov While direct photocatalytic carboxylation of adamantane with CO2 is an area of active research, these HAT principles form the foundation for developing novel, sustainable routes to adamantane-1-carboxylic acid and its esters. researchgate.netspringernature.com

Ring Expansion and Contraction Reactions of Adamantane Frameworks

The construction of the adamantane skeleton itself can be achieved through intricate intramolecular ring expansion or contraction reactions from various precursors. nih.govdntb.gov.ua These methods are fundamental for producing substituted adamantane derivatives, including those that can be converted to this compound. Adamantane is the most thermodynamically stable C10H16 isomer, and rearrangements of strained precursors like noradamantane and protoadamantane (B92536) are often energetically favorable. mdpi.com

Ring expansion reactions of homoadamantane (B8616219) derivatives have been explored to synthesize bishomoadamantane skeletons. acs.orgacs.org For instance, the Demjanov-Tiffeneau ring expansion of 4-hydroxy-4-aminomethylhomoadamantane provides a route to larger cage structures. acs.org Similarly, intramolecular ring expansion of adamantan-2-one can yield 4-substituted homoadamantanes. rsc.orgyoutube.com

The synthesis of 1,2-disubstituted adamantanes, which are challenging to prepare via direct C-H functionalization, can be accomplished by building the adamantane framework from bicyclic precursors or through ring expansion/contraction reactions. nih.govdntb.gov.uamdpi.com These strategies provide access to adamantane structures with functional groups at specific positions, which are valuable for further chemical modification. researchgate.net

One approach involves the rearrangement of protoadamantane derivatives. mdpi.com For example, reacting protoadamantane ketone with various nucleophiles can lead to biologically active compounds through a protoadamantane-adamantane rearrangement. mdpi.com Another key strategy is the cyclization of bicyclo[3.3.1]nonane derivatives, which can be formed from simpler building blocks. mdpi.com These methods represent a powerful alternative to direct functionalization for accessing specifically substituted adamantane cores. nih.gov

Triflic acid (TfOH), a potent superacid, is effective in promoting cascade reactions that can alter the adamantane framework. rsc.orgnih.gov A notable application is the ring-contraction of adamantane derivatives to produce noradamantane derivatives. rsc.orgrsc.org This reaction proceeds through a cascade involving the decarboxylation of N-methyl protected cyclic carbamates derived from hydroxy-substituted adamantane precursors. rsc.orgrsc.org

The proposed mechanism involves:

Triflic Acid-Promoted Decarboxylation: The reaction starts with the acid-promoted loss of carbon dioxide from the carbamate.

1,2-Alkyl Shift: This is followed by an intramolecular nucleophilic 1,2-alkyl shift.

Formation of Iminium Triflate: The cascade culminates in the formation of a stable, ring-contracted iminium triflate. rsc.org

This method expands the family of Wagner-Meerwein and related rearrangements and provides a synthetic route to noradamantane derivatives from readily available adamantane precursors. rsc.orgrsc.orgresearchgate.net The resulting noradamantane structures can serve as versatile precursors for further chemical transformations.

Scale-Up and Process Optimization in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its parent acid requires significant process optimization to ensure efficiency, cost-effectiveness, and safety. acs.orgenamine.net

Development of Efficient and Cost-Effective Approaches

The traditional Koch-Haaf reaction, while effective for carboxylating adamantane, often uses stoichiometric amounts of strong acids and can generate significant waste. google.com Developing scalable and more economical methods is crucial. One approach involves optimizing the carboxylation of 1-nitroxyadamantane with formic acid in the presence of sulfuric acid and urea. This method can achieve yields of up to 99% and produces a high-quality product. google.com

Table 1: Comparison of Synthetic Routes for Adamantane-1-Carboxylic Acid

| Method | Precursor | Reagents | Key Features | Reported Yield | Citations |

| Koch-Haaf Reaction | Adamantane | Formic acid, t-butyl alcohol, H₂SO₄ | Standard laboratory method; can form byproducts. | 67–72% | orgsyn.org |

| Optimized Carboxylation | 1-Nitroxyadamantane | Formic acid, H₂SO₄, Urea | High yield, high purity, optimized for scale. | 90–99% | google.com |

| Convergent Process | Adamantane Derivative | Oleum, Formic Acid | Multi-step, high-yielding process for complex derivatives. | ~52% (overall) | acs.org |

Preparative Chromatography Techniques

Purification is a critical step in the synthesis of this compound to meet the high-purity standards required for many applications. Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful techniques for isolating and purifying adamantane derivatives on a larger scale. nih.gov

For chiral adamantane derivatives, preparative chiral chromatography is essential. acs.org An effective strategy for resolving enantiomers of 3-methyl-5-phenyladamantane-1-carboxylic acid involved using a polysaccharide-based chiral stationary phase (Chiralcel OJ-H) with a mobile phase of hexane (B92381) and isopropyl alcohol. enamine.net To improve throughput and cost-efficiency for large-scale separation, "stacked injection" methods can be employed in preparative chromatography. acs.org This technique involves injecting subsequent samples before the previous one has fully eluted, maximizing the use of the chromatographic system. acs.org These advanced separation technologies are indispensable for obtaining highly pure adamantane-based compounds in the quantities needed for extensive research and development. nih.gov

Reactivity and Chemical Transformations of Methyl Adamantane 1 Carboxylate

Reactions at the Ester Moiety

The ester group in methyl adamantane-1-carboxylate is the primary site of its chemical reactivity, enabling its use as a versatile building block in the synthesis of more complex molecules. biosynth.com

Transesterification Reactions

Transesterification is a process where the methyl group of this compound is exchanged for a different alkyl group. masterorganicchemistry.com This reaction can be carried out under either acidic or basic conditions. masterorganicchemistry.com In an acidic environment, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com To drive the reaction towards the desired product, the alcohol corresponding to the incoming alkoxy group is often used as the solvent. masterorganicchemistry.com

Hydrolysis and Saponification

The ester linkage in this compound can be cleaved through hydrolysis to yield adamantane-1-carboxylic acid. orgsyn.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is typically achieved by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is reversible and may not proceed to completion. libretexts.org

Saponification (Base-Catalyzed Hydrolysis): When a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used, the reaction is termed saponification. libretexts.orgmasterorganicchemistry.com This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com The reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. masterorganicchemistry.com Subsequent acidification of the reaction mixture yields adamantane-1-carboxylic acid. orgsyn.org Studies have shown that saponification of methyl benzoates in slightly alkaline solutions at high temperatures (200–300 °C) can lead to quantitative hydrolysis. psu.edu

Amidation and Hydrazide Formation

This compound can react with amines to form amides and with hydrazine (B178648) to yield hydrazides. These reactions are crucial for the synthesis of various biologically active adamantane (B196018) derivatives. nih.govbenthamdirect.com

Adamantane-1-carbohydrazide (B96139) is a key intermediate synthesized from this compound. nih.gov The synthesis involves the reaction of this compound with hydrazine hydrate. nih.govbenthamdirect.com This reaction serves as a straightforward method to introduce the hydrazide functional group to the adamantane core, which can then be used in further synthetic transformations. nih.gov

Table 1: Synthesis of Adamantane-1-carbohydrazide

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

The adamantane-1-carbohydrazide obtained from this compound can be readily condensed with various aldehydes and ketones to form the corresponding hydrazide-hydrazones. nih.govresearchgate.net This reaction typically involves refluxing equimolar quantities of adamantane-1-carbohydrazide and the respective aldehyde or ketone in a suitable solvent like ethanol. researchgate.net The resulting hydrazide-hydrazones are often crystalline solids that can be purified by filtration and washing. researchgate.net This synthetic route has been employed to generate a library of adamantane-containing hydrazide-hydrazones for biological evaluation. nih.gov

Table 2: Synthesis of Hydrazide-Hydrazones from Adamantane-1-carbohydrazide

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Adamantane-1-carbohydrazide | Aromatic aldehydes | Hydrazide-hydrazones | nih.gov |

| Adamantane-1-carbohydrazide | Aromatic ketones | Hydrazide-hydrazones | nih.gov |

Claisen Condensation Reactions with Nitriles

This compound can undergo a Claisen-type condensation reaction with nitriles, such as acetonitrile (B52724), in the presence of a strong base like sodium hydride. researchgate.net This reaction leads to the formation of β-ketonitriles. researchgate.netorganic-chemistry.org Specifically, the reaction of this compound with acetonitrile yields 3-(1-adamantyl)-3-oxopropanenitrile. researchgate.net This transformation is a valuable method for carbon-carbon bond formation, providing access to functionalized adamantane derivatives that are important intermediates in medicinal chemistry. researchgate.net

Table 3: Claisen Condensation of this compound with Acetonitrile

| Reactant 1 | Reactant 2 | Base | Product | Reference |

|---|

Formation of β-Keto Nitriles

β-Ketonitriles are valuable synthetic intermediates for pharmaceuticals and agricultural chemicals. google.com One method for their synthesis involves the reaction of a carboxylic acid ester with a nitrile in the presence of a strong base. google.com While specific studies detailing the direct use of this compound in this reaction are not prevalent in the provided results, the general principle suggests its potential to react with nitriles like acetonitrile.

A general process for producing β-ketonitrile compounds involves reacting an aliphatic carboxylic acid ester with acetonitrile in the presence of a metal alkoxide, such as sodium ethoxide. google.com This reaction typically proceeds by the formation of a metal salt of the β-ketonitrile. google.com For instance, the reaction of ethyl isobutyrate with acetonitrile using sodium ethoxide has been documented. google.com

More recent advancements in this area include N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions. organic-chemistry.org These metal-free methods can produce β-ketonitriles, including those with congested quaternary carbon centers, from aldehydes and azobis(isobutyronitrile) (AIBN) under mild conditions. organic-chemistry.org The reaction mechanism is thought to involve a single-electron transfer (SET) process where an NHC-generated Breslow intermediate interacts with radicals derived from AIBN. organic-chemistry.org

Functionalization of the Adamantane Core

The adamantane cage of this compound is known for its high bond dissociation energies, making C-H functionalization challenging. nih.gov However, various strategies have been developed to selectively modify the adamantane framework. These methods are crucial for synthesizing substituted adamantane derivatives with applications in medicinal chemistry, materials science, and nanotechnology. researchgate.net

C-H Functionalization Strategies

The direct conversion of adamantane's C(sp³)-H bonds to other functional groups is a significant area of research. researchgate.net Strategies include electrophilic functionalization, radical reactions, and catalyst-controlled approaches. researchgate.netresearchgate.netchemrxiv.org

Electrophilic functionalization of adamantane derivatives often involves the generation of a carbocation at a bridgehead position under strongly acidic conditions. mdpi.com For instance, 1-adamantanecarboxylic acid reacts with various azoles in concentrated sulfuric acid to yield 3-azolyl-1-adamantanecarboxylic acids. mdpi.com Despite the destabilizing effect of the carboxylic group on the adamantyl cation, this C-H functionalization proceeds in good yields. mdpi.com Superelectrophiles, which are highly reactive species often with multiple positive charges, have also been utilized for adamantane functionalization. researchgate.net

Radical-mediated reactions provide a powerful tool for the direct functionalization of the adamantane core. nih.govresearchgate.net These reactions often require highly reactive species, such as oxygen-centered radicals from peroxides, to abstract a hydrogen atom from the adamantane cage. nih.gov

One of the earliest examples of radical-mediated C-H to C-C functionalization is the chlorocarbonylation of adamantane using oxalyl chloride and a benzoyl peroxide initiator. nih.gov This reaction generates an adamantyl radical, which then reacts to form an acyl chloride intermediate. nih.gov Subsequent methanolysis yields a mixture of methyl 1- and 2-adamantanecarboxylates. nih.gov

Photoredox catalysis in combination with H-atom transfer (HAT) has emerged as a versatile method for C-H functionalization. chemrxiv.orguiowa.eduacs.org Amine radical cations can act as selective H-atom transfer catalysts, enabling the functionalization of strong, unactivated C-H bonds in the presence of weaker, activated ones. chemrxiv.orgresearchgate.net

Directed C-H functionalization utilizes a directing group to position a transition metal catalyst in proximity to a specific C-H bond, enabling selective activation. uni-giessen.de This strategy offers efficient control over reactivity and selectivity but requires additional synthetic steps to install and remove the directing group. uni-giessen.de While the provided search results highlight the general principles of directed C-H functionalization for adamantane frameworks, specific examples involving this compound as the substrate are not detailed. However, the synthesis of 1,2-disubstituted adamantane derivatives has been reviewed, covering processes that proceed through non-isolable intermediates resulting from intramolecular transformations. researchgate.net

Catalyst-controlled C-H functionalization allows for selective reactions at different C-H bonds (primary, secondary, or tertiary) by choosing the appropriate catalyst. nih.gov This approach is particularly valuable for complex molecules with multiple potential reaction sites.

A dual catalyst system involving photoredox and H-atom transfer (HAT) catalysis has been developed for the direct functionalization of diamondoids, including adamantanes. chemrxiv.orguiowa.eduacs.orgresearchgate.netchemrxiv.org This method exhibits excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes. chemrxiv.orguiowa.educhemrxiv.org For instance, a system using an iridium-based photocatalyst and a quinuclidine-based HAT catalyst can selectively alkylate adamantane in the presence of molecules with weaker C-H bonds. chemrxiv.orgresearchgate.netchemrxiv.org Mechanistic studies suggest that the excited photocatalyst oxidizes the HAT catalyst to generate a radical cation, which then abstracts a hydrogen atom from the adamantane. chemrxiv.orgchemrxiv.org This strategy has been successfully applied to the derivatization of various adamantane-containing compounds. chemrxiv.orgchemrxiv.org

Interactive Data Table: Functionalization of Adamantane Derivatives

The following table summarizes different approaches to the functionalization of the adamantane core.

| Functionalization Strategy | Reagents/Catalysts | Key Features | Reference |

| Electrophilic Functionalization | Concentrated Sulfuric Acid, Azoles | Formation of a bridgehead carbocation. | mdpi.com |

| Radical Chlorocarbonylation | Oxalyl Chloride, Benzoyl Peroxide | Generation of an adamantyl radical for C-C bond formation. | nih.gov |

| Directed C-H Functionalization | Transition Metal Catalysts, Directing Groups | High selectivity through catalyst positioning. | researchgate.netuni-giessen.de |

| Catalyst-Controlled C-H Functionalization | Photoredox Catalyst (e.g., Iridium complex), HAT Catalyst (e.g., Quinuclidine) | Selective functionalization of strong tertiary C-H bonds. | chemrxiv.orguiowa.eduacs.orgresearchgate.netchemrxiv.org |

Introduction of Diverse Functional Groups

The adamantane scaffold can be endowed with a variety of chemical properties through the strategic introduction of new functional groups. Starting with this compound or its parent acid, the cage can be modified through reactions such as alkylations, acylations, and direct functionalization to create bifunctional systems.

The addition of the adamantyl group across a carbon-carbon double bond is an effective method for creating new C-C bonds and alkylating alkenes. These transformations typically proceed via a free-radical mechanism. The 1-adamantyl radical can be generated from precursors like adamantane-1-carboxylic acid through radical decarboxylation. nih.gov This radical is then trapped by an electron-deficient alkene in a Giese-type reaction to form a new, more stable radical, which is subsequently quenched to yield the final alkylated product. nih.gov

A notable strategy involves a polarity transduction approach where vinyl sulfonium (B1226848) ions react with carbon-centered radicals, such as those generated from adamantane-1-carboxylic acid. This method overcomes the typical electronic mismatch that restricts radical additions to electron-deficient alkenes. nih.gov The process allows for the functionalization of a variety of alkenes with the bulky adamantane group. nih.gov For example, adamantane-1-carboxylic acid has been successfully used as a radical precursor in these transformations. nih.gov

| Adamantane Precursor | Alkene/Acceptor | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Adamantane-1-carboxylic acid | Generic Alkene | Radical addition via polarity transduction | Alkylated adamantane derivative | 77% | nih.gov |

| Adamantane | Methyl fumarate | Cobalt-catalyzed oxyalkylation | Mixture of hydroxylated and ketone products | 78% | nih.gov |

The introduction of additional carbonyl or carboxyl functionalities onto the adamantane framework of this compound is a key strategy for creating advanced intermediates. These reactions can occur at the ester group or at other bridgehead positions of the adamantane cage.

A direct transformation of this compound is its reaction with acetonitrile in the presence of a strong base like sodium hydride. researchgate.net This reaction is a Claisen-type condensation where the ester is acylated by the carbanion of acetonitrile, yielding 3-(1-adamantyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate. researchgate.net

Furthermore, the parent compound, adamantane-1-carboxylic acid, can undergo further carbonylation at another bridgehead position. The Koch-Haaf carbonylation, which uses formic acid and strong acid, can introduce a second carboxyl group at the C-3 position to form 1,3-adamantanedicarboxylic acid. jlu.edu.cnorgsyn.org This dicarboxylic acid can then be esterified to produce the corresponding dimethyl ester, a symmetrically disubstituted adamantane derivative. jlu.edu.cn

| Starting Material | Reagents | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Acetonitrile, Sodium hydride | Claisen Condensation | 3-(1-Adamantyl)-3-oxopropanenitrile | 75% | researchgate.net |

| Adamantane-1-carboxylic acid | Formic acid, Sulfuric acid | Koch-Haaf Carbonylation | 1,3-Adamantanedicarboxylic acid | High | jlu.edu.cn |

The rigid adamantane cage is an excellent scaffold for designing bifunctional ligands, where two distinct functional groups are held in a fixed spatial orientation. Starting from adamantane-1-carboxylic acid, the parent acid of this compound, it is possible to introduce a second, different functional group at another bridgehead position, typically C-3. mdpi.com

A successful method involves the reaction of 1-adamantanecarboxylic acid with various azoles (such as 1,2,4-triazoles and tetrazoles) in concentrated sulfuric acid. mdpi.com This reaction proceeds through the formation of an adamantyl carbocation, which then undergoes electrophilic substitution with the azole. mdpi.com Despite the deactivating effect of the carboxylic group, this C-H functionalization proceeds smoothly to yield novel, angle-shaped bifunctional ligands containing both a carboxylate and an azole group. mdpi.com These ligands are valuable in the synthesis of coordination polymers. mdpi.com

| Azole Reagent | Product | Yield | Reference |

|---|---|---|---|

| 1H-1,2,4-Triazole | 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | 72% | mdpi.com |

| 3-Methyl-1H-1,2,4-triazole | 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 65% | mdpi.com |

| 3,5-Dimethyl-1H-1,2,4-triazole | 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 47% | mdpi.com |

| 1H-Tetrazole | 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid | 81% | mdpi.com |

Computational Chemistry and Modeling Studies

Molecular Conformation and Dynamics

The conformation of a molecule refers to the spatial arrangement of its atoms, which can change via rotation around single bonds. Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time.

For methyl adamantane-1-carboxylate, the core adamantane (B196018) cage is a highly rigid and sterically bulky structure. This diamondoid cage, composed of three fused cyclohexane (B81311) rings in chair conformations, has very limited conformational freedom. The primary source of flexibility in the molecule arises from the rotation of the methyl carboxylate group (-COOCH₃) attached at the C-1 bridgehead position.

Computational studies on related adamantane derivatives often focus on the orientation of substituents relative to the cage. While specific MD simulation studies exclusively detailing the conformational dynamics of this compound are not prevalent in the surveyed literature, the general approach involves calculating the potential energy surface as a function of the torsion angle of the ester group to identify the most stable (lowest energy) conformations. The inherent rigidity of the adamantane scaffold is a key feature often exploited in drug design to present substituents in a well-defined spatial orientation. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to predict various electronic properties. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the adamantane cage, while the LUMO would be associated with the π* orbital of the carbonyl group in the ester function.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. For this molecule, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the hydrogen atoms of the cage. Studies on other adamantane derivatives have used MEP maps to identify reactive sites. ksu.edu.satandfonline.com

While specific DFT calculations for this compound are not widely published, the principles from studies on similar structures suggest that the ester group introduces a polar, electron-withdrawing element to the otherwise nonpolar, lipophilic adamantane cage. nih.govksu.edu.satandfonline.com This influences its potential interactions with biological targets.

Quantitative Structure-Activity Relationships (QSAR) in Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

QSAR studies are prominent in the development of adamantane-based therapeutic agents. nih.gov For a series of derivatives of this compound, a QSAR study would typically involve these steps:

Dataset Compilation: A set of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured experimentally.

Descriptor Calculation: For each derivative, a range of molecular descriptors would be calculated. These can include:

Physicochemical properties: Lipophilicity (logP), molecular weight, molar refractivity.

Electronic properties: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Topological/Steric indices: Parameters describing molecular size, shape, and branching.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Although no specific QSAR models for derivatives of this compound are found in the reviewed literature, the general framework is well-established. Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. The lipophilic adamantane core often serves as a key scaffold in these studies, with modifications to the attached functional groups used to modulate activity. nih.gov

Advanced Applications of Methyl Adamantane 1 Carboxylate and Its Derivatives

Materials Science and Engineering

The adamantane (B196018) cage is a versatile structural motif in materials science due to its high thermal stability, rigidity, and well-defined geometry. sigmaaldrich.com Methyl adamantane-1-carboxylate provides a convenient entry point for introducing this bulky, lipophilic group into various material architectures, thereby tailoring their properties for specific applications. cymitquimica.com

The incorporation of the adamantane moiety, often via intermediates like this compound, is a strategic approach to designing new materials with enhanced characteristics. The bulky and rigid nature of the adamantane cage can significantly improve the thermal stability and mechanical strength of polymers and other organic materials. sigmaaldrich.comcymitquimica.com For instance, adamantane-based polymers have been investigated for applications such as coatings for touchscreens. wikipedia.org The introduction of the adamantyl group increases the glass transition temperature of polymers, making them more robust at elevated temperatures. Furthermore, the lipophilicity of the adamantane structure can be exploited to modify the solubility and surface properties of materials, which is crucial in the development of specialized coatings and membranes. nih.gov

In polymer chemistry, the adamantane unit is a desirable component for creating polymers with high-performance characteristics. While specific research on this compound in liquid crystalline polymers (LCPs) is not extensively documented, the principles of incorporating rigid mesogens apply. The adamantane cage can act as a rigid core or a pendant group in a polymer chain, influencing its packing and ordering behavior. This is a key aspect in the formation of liquid crystalline phases. Adamantane-based polymers have been patented as antiviral agents, highlighting the versatility of these structures in polymer applications. wikipedia.org The synthesis of such polymers often involves the functionalization of adamantane, for which this compound is a primary starting material. The introduction of the rigid and symmetric adamantane core can promote the formation of ordered structures, a prerequisite for liquid crystallinity.

The well-defined structure and ability to form specific non-covalent interactions make adamantane derivatives, including those derived from this compound, excellent candidates for constructing complex supramolecular assemblies and coordination polymers. mdpi.com

One of the most studied applications of adamantane derivatives in supramolecular chemistry is their interaction with cyclodextrins (CDs). youtube.com The hydrophobic cavity of β-cyclodextrin is of a complementary size to the adamantane cage, leading to the formation of highly stable host-guest inclusion complexes. youtube.comrsc.org This interaction is characterized by a high association constant, making it a reliable tool for creating self-assembling systems. nih.gov Research has shown that various adamantane derivatives, including those with carboxylate functionalities, form stable complexes with β-cyclodextrin. These host-guest systems have been explored for applications in drug delivery, where the cyclodextrin (B1172386) can encapsulate an adamantane-containing drug, enhancing its solubility and bioavailability. youtube.comrsc.org

| Adamantane Derivative | Cyclodextrin Host | Stoichiometry (Guest:Host) | Key Findings |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 | Forms a dimeric inclusion complex. rsc.org |

| Alexa 488 labelled adamantane | β-Cyclodextrin | 1:1 | High association equilibrium constant (K = 5.2 × 10⁴ M⁻¹). nih.gov |

In the field of metal-organic frameworks (MOFs), adamantane-based ligands derived from precursors like adamantane-1,3-dicarboxylic acid are used to construct robust and porous structures. While this compound itself is not typically a direct ligand, it is a precursor to such multifunctional ligands. nih.gov For instance, bifunctional angle-shaped ligands based on 3-(azol-1-yl)-1-adamantanecarboxylic acids have been synthesized and used to create 1D and 2D coordination polymers with copper(II) and nickel(II). mdpi.com The rigid adamantane backbone helps to create predictable and stable framework topologies. Biologically derived MOFs (Bio-MOFs) have also been designed using biomolecules as ligands, and while not directly involving this compound, the principles of using rigid linkers to create defined porous channels are relevant. dtic.mil

Supramolecular Assemblies and Coordination Polymers

Medicinal Chemistry and Biological Applications (Focus on Research Methodologies and Derivative Synthesis for Activity)

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and neurological effects. mdpi.com this compound serves as a versatile starting material for the synthesis of a plethora of biologically active derivatives. cymitquimica.com The research in this area focuses on synthesizing novel derivatives and understanding their structure-activity relationships (SAR).

The synthesis of adamantane derivatives for medicinal applications often begins with the functionalization of the adamantane core. For example, 1-adamantanecarboxylic acid, readily prepared from adamantane, can be esterified to this compound. mdpi.com This ester can then be converted into a variety of amides, hydrazides, and other functional groups to explore their therapeutic potential. For instance, the condensation of the hydrazide of 1-adamantanecarboxylic acid with various aldehydes or ketones has yielded hydrazide-hydrazone derivatives with antimicrobial properties.

A common strategy in drug design is to attach the adamantane moiety to a known active molecule to enhance its lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov The rigid nature of the adamantane cage can also orient the pharmacophoric groups in a specific conformation, leading to improved binding to biological targets. mdpi.com

Research methodologies in this field involve a combination of chemical synthesis, in vitro biological assays, and computational modeling. For example, newly synthesized adamantane derivatives are often tested for their cytotoxicity and antimicrobial activity against a panel of bacterial and fungal strains. Docking studies are also employed to understand how these derivatives interact with the active sites of enzymes or receptors. mdpi.com

| Derivative Class | Synthetic Precursor | General Synthetic Method | Investigated Biological Activity |

|---|---|---|---|

| Amides | Adamantane-1-carboxylic acid | Coupling with amines. mdpi.com | Antiviral, neuroprotective. mdpi.com |

| Hydrazide-Hydrazones | Hydrazide of 1-adamantanecarboxylic acid | Condensation with aldehydes/ketones. | Antimicrobial. |

| Azole-containing carboxylic acids | 1-Adamantanecarboxylic acid | Reaction with azoles in strong acid. mdpi.com | Building blocks for coordination polymers with potential catalytic activity. mdpi.com |

Synthesis of Biologically Active Adamantane Derivatives

The adamantane scaffold, often introduced into molecules via precursors like this compound, is a cornerstone in medicinal chemistry. The ester group of this compound can be readily hydrolyzed to adamantane-1-carboxylic acid, which in turn can be converted into a variety of functional groups, including amides, esters, and more complex heterocyclic systems. This versatility allows for the synthesis of diverse libraries of adamantane-containing molecules for biological screening. For instance, adamantane-1-carboxylic acid can be reacted with various amines to form amide derivatives, or its corresponding acid chloride can be used in Friedel-Crafts acylations and other condensation reactions to build more complex molecular architectures. mdpi.com

The legacy of adamantane in antiviral therapy began with the discovery of amantadine's activity against the Influenza A virus. nih.gov Modern research continues to build on this foundation, exploring new adamantane derivatives with broader antiviral spectra. This compound serves as a key precursor for these endeavors. Through hydrolysis to its carboxylic acid and subsequent amidation or other modifications, novel antiviral agents are developed. acs.org

A significant mechanism of action for many aminoadamantane antivirals is the targeting of the M2 ion channel protein of the influenza A virus. nih.gov This protein is essential for the viral replication cycle, and by blocking it, these drugs inhibit the virus's ability to uncoat and release its genetic material into the host cell. nih.gov Research has yielded compounds with marked activity against various influenza A strains, including H1N1, H2N2, and H3N2. nih.gov For example, the synthesis of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, an agent with notable activity against the Ebola virus, highlights the potential of derivatives originating from a substituted adamantane-1-carboxylic acid core. acs.org

Table 1: Antiviral Adamantane Derivatives and their Activity

| Compound/Derivative Type | Target Virus | Mechanism of Action (where specified) | Reference |

|---|---|---|---|

| Aminoadamantane Derivatives | Influenza A (H1N1, H2N2, H3N2) | Inhibition of M2 ion channel | nih.gov |

| Adamantane Spiro-3'-pyrrolidines | Influenza A2 | Broader spectrum than amantadine (B194251) in vitro | nih.gov |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and adamantane derivatives have emerged as a promising class of compounds. The lipophilic nature of the adamantane cage is thought to facilitate the disruption of bacterial cell membranes, contributing to their antibacterial effect. medchemexpress.com this compound can be converted to adamantane-1-carboxylic acid, which itself has shown inhibitory activity against various Gram-positive and some Gram-negative bacteria. medchemexpress.com

Further derivatization has led to compounds with enhanced and broader activity. For instance, thiosemicarbazide (B42300) derivatives synthesized from adamantane precursors exhibit significant broad-spectrum antibacterial activity. nih.gov Similarly, hydrazide-hydrazones incorporating the 1-adamantane carbonyl moiety have demonstrated good antibacterial properties against Gram-positive bacteria and the fungus Candida albicans. mdpi.com Phthalimide derivatives of adamantane have also shown very strong antibacterial activity, with minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Micrococcus flavus that are comparable to clinically used antibiotics. researchgate.net

Table 2: Antimicrobial Activity of Adamantane Derivatives

| Derivative Class | Target Microorganisms | Activity Level (MIC) | Reference |

|---|---|---|---|

| Adamantane-1-carboxylic acid | Bacillus cereus, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus, Staphylococcus aureus | 1000–1500 µg/mL | medchemexpress.com |

| Thiosemicarbazides (S-arylmethyl derivatives) | Gram-positive and Gram-negative bacteria | 0.5–32 μg/mL | nih.gov |

| Hydrazide-hydrazones | Gram-positive bacteria, Candida albicans | Good (comparable to reference drugs) | mdpi.com |

The adamantane moiety has been incorporated into various molecular structures to explore their potential as anticancer and anti-inflammatory agents. mdpi.com Its rigid structure can confer conformational stability to a molecule, potentially enhancing its interaction with biological targets. While many studies focus on derivatives of other classes of compounds, the adamantane core is a recurring feature in the design of new therapeutic agents.

In the realm of anti-inflammatory research, a series of adamantane-containing molecules were designed and synthesized, showing dose-dependent activity in inhibiting phlogistic-induced mouse paw edema. nih.gov One particularly active compound, a deacylated derivative, was found to inhibit inflammation through a mechanism likely involving the lipoxygenase and/or complement systems. nih.gov In cancer research, the introduction of an adamantane group is often explored to increase the lipophilicity and stability of known pharmacophores, potentially improving their therapeutic effect. mdpi.com

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides, making it a significant target for the treatment of obesity and type 2 diabetes. nih.gov Inhibition of DGAT1 can reduce fat absorption and improve insulin (B600854) sensitivity. nih.govresearchgate.net A series of potent DGAT1 inhibitors have been developed based on an adamantane carboxylic acid scaffold, which can be derived from this compound. nih.gov

Optimization of this series led to the discovery of compounds with excellent in vitro activity against both human and mouse DGAT1. nih.gov For example, the E-adamantane carboxylic acid derivative known as compound 43c displayed an IC50 value of 5 nM and demonstrated good microsomal stability and safety profiles. nih.gov In vivo studies showed that this compound significantly reduced plasma triglyceride levels and also led to a reduction in body weight gain and improved glucose tolerance in diet-induced obese mice. nih.gov These findings underscore the potential of adamantane-based compounds as therapeutic agents for metabolic diseases. nih.gov

Table 3: Adamantane-based DGAT1 Inhibitor Activity

| Compound | Target | In Vitro Activity (IC50) | In Vivo Efficacy | Reference |

|---|---|---|---|---|

| E-adamantane carboxylic acid derivative 43c | Human and Mouse DGAT1 | 5 nM | Reduced plasma triglycerides, reduced body weight gain, improved glucose tolerance | nih.gov |

Neuropathic pain is a chronic condition often associated with reduced synaptic inhibition involving the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Consequently, developing compounds that modulate the GABAergic system is a key strategy in pain management research. nih.gov Adamantane derivatives of GABA have been synthesized and studied for their potential to alleviate neuropathic pain. researchgate.net

One such novel derivative, GABA adamantane (AdGABA), has demonstrated efficacy in antagonizing convulsions and has shown analgesic activity in animal models. researchgate.net The mechanism of action for these compounds is believed to involve the modulation of voltage-gated calcium channels, specifically those containing the α-2δ subunit, which is also the target of the established drug gabapentin. researchgate.net Another derivative, 2-(aminomethyl) adamantane-1-carboxylic acid (GZ4), which can be conceptually derived from adamantane-1-carboxylic acid, has shown similar inhibitory effects on N-type calcium channel currents. researchgate.net These adamantane-GABA derivatives have been found to inhibit the release of excitatory neurotransmitters, thereby reducing hyperalgesia and allodynia associated with neuropathic pain. researchgate.net

Drug Delivery Systems and Bioavailability Enhancement

A significant challenge in drug development is ensuring that an active compound reaches its target site in the body in sufficient concentration. The unique physicochemical properties of the adamantane cage make it a valuable component in the design of advanced drug delivery systems. nih.govpensoft.net Its high lipophilicity allows it to act as a robust anchor, for example, within the lipid bilayer of liposomes. nih.govmdpi.com This can be used to create targeted liposomes that carry a therapeutic payload directly to diseased cells, enhancing efficacy while minimizing systemic toxicity. mdpi.com

The introduction of an adamantane moiety into a drug molecule can also enhance its bioavailability. mdpi.comnih.gov By increasing the lipophilicity and metabolic stability of a compound, the adamantane group can improve its absorption and distribution throughout the body. nih.gov Furthermore, the adamantane cage's specific size and shape make it an ideal guest molecule for cyclodextrins, forming stable host-guest complexes. nih.govmdpi.com These complexes can be used to increase the solubility of poorly soluble drugs, thereby improving their oral bioavailability. nih.gov These strategies, which leverage the properties of adamantane derivatives obtainable from this compound, are crucial for transforming potent molecules into effective medicines. pensoft.netmdpi.com

Probes and Markers in Biomedical Imaging

The rigid, cage-like structure of the adamantane moiety, a key feature of this compound, has made it a valuable component in the design of sophisticated probes and markers for biomedical imaging. While not always the final active molecule, adamantane derivatives serve as crucial scaffolds for creating agents used in highly sensitive and specific imaging applications. These applications leverage the unique properties of the adamantane group to enhance the performance of imaging probes.

Adamantane-containing molecules have been successfully developed as chemiluminescent and fluorescent probes. nih.govresearchgate.netnih.gov Chemiluminescence imaging, in particular, benefits from the use of spiroadamantane 1,2-dioxetanes, which offer improved signal-to-noise ratios and greater imaging depth compared to traditional fluorescence-based probes. nih.gov These probes can be tailored to respond to specific bioanalytes, allowing for targeted imaging. nih.gov

For instance, adamantane-dioxetane-based chemiluminescent probes have been engineered for the highly selective and sensitive bioimaging of hydrogen peroxide (H₂O₂) both in vitro and in vivo. acs.orgresearchgate.net One such probe demonstrated a remarkable limit of detection for H₂O₂ of 0.511 nM and was successfully used for imaging in a mouse model of acute colitis. acs.org The adamantyl group in these probes contributes to their stability and chemiluminescent properties. researchgate.net

In the realm of fluorescence imaging, adamantane-modified dyes have been synthesized to overcome the common issue of fluorescence quenching in aqueous environments. nih.gov By incorporating an adamantane group into fluorophores like coumarin, 1,8-naphthalimide, and Nile Red, researchers have created probes with significantly enhanced fluorescence quantum yields in aqueous solutions. nih.gov This enhancement is achieved through supramolecular interactions with cyclodextrins, which encapsulate the adamantyl moiety. nih.gov These adamantane-modified fluorescent probes have been successfully applied in cell imaging, targeting specific organelles. researchgate.netnih.gov

The following table summarizes examples of adamantane-modified probes and their applications in biomedical imaging:

| Probe Type | Target Analyte/Application | Key Findings |

| Adamantane-Dioxetane Chemiluminescent Probe | Hydrogen Peroxide (H₂O₂) | High sensitivity and selectivity for H₂O₂; successful in vivo imaging in a mouse model of colitis. acs.orgresearchgate.net |

| Adamantane-Modified Fluorescent Dyes | Cell Imaging (Organelle Targeting) | Enhanced fluorescence quantum yields in aqueous solutions; effective for imaging specific cellular organelles. researchgate.netnih.gov |

| Spiroadamantane 1,2-Dioxetane Probes | Various Bioanalytes | Improved signal-to-noise ratio and imaging depth; tunable for specific analyte detection. nih.gov |

Catalysis and Industrial Applications

The unique structural characteristics of the adamantane framework, as found in this compound, have led to its use in various catalytic and industrial processes. Its rigidity, steric bulk, and chemical stability make it an attractive building block in these fields.

Use as Chemical Intermediates in Organic Synthesis

This compound serves as a valuable chemical intermediate in organic synthesis. One of its primary roles is as a purified, esterified form of 1-adamantanecarboxylic acid. orgsyn.org The esterification of the crude carboxylic acid to its methyl ester is a key step in purification procedures. orgsyn.org Following this purification, the methyl ester can be hydrolyzed to yield high-purity 1-adamantanecarboxylic acid, which is a precursor for a wide range of other adamantane derivatives. orgsyn.org

The synthesis of this compound itself can be achieved through several methods, including the reaction of 1-adamantanecarboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. orgsyn.orgchemicalbook.com Microwave-assisted synthesis has also been employed to produce this compound quantitatively from its corresponding carboxylic acid. chemicalbook.com

This intermediate is crucial for the synthesis of more complex molecules. For example, it is a starting material for producing 1-adamantanecarboxaldehyde. acs.org Furthermore, derivatives of this compound, such as methyl 3-(1-adamantyl)-4-methoxybenzoate, have been synthesized, showcasing its utility in creating more elaborate molecular architectures. google.com

The following table outlines the role of this compound as a chemical intermediate:

| Precursor | Reaction | Product | Significance |

| 1-Adamantanecarboxylic Acid | Esterification with methanol and sulfuric acid | This compound | Purification of the carboxylic acid. orgsyn.org |

| This compound | Hydrolysis | 1-Adamantanecarboxylic Acid | Production of high-purity starting material for other syntheses. orgsyn.org |

| Adamantane | GaCl₃-mediated carbonylation | 1-Adamantanecarboxaldehyde | Demonstrates the utility of adamantane derivatives in forming other functional groups. acs.org |

Role in Catalyst Development

The adamantane scaffold is extensively utilized in the development of catalysts due to its desirable physical and chemical properties. researchgate.net Its inherent inertness in many hydrocarbon reactions, combined with its rigidity and significant steric bulk, makes it an ideal component for designing catalysts. researchgate.net The spherical geometry of adamantane and the potential for symmetrical polyfunctionalization also make it a suitable building block for creating recyclable catalysts. researchgate.net

Adamantane derivatives have found application in both organocatalysis and the development of organometallic catalysts. researchgate.net The bulky adamantyl group can be used to create a specific steric environment around a catalytic center, influencing the selectivity and activity of the catalyst. This is a key strategy in catalyst-controlled C-H functionalization reactions of adamantanes themselves, where selective H-atom transfer is desired. acs.org

While this compound may not be the final catalytic species, its derivatives, and the broader family of adamantane-containing molecules, are integral to the design of novel catalysts. The ability to functionalize the adamantane core, for which this compound is a key intermediate, allows for the synthesis of a wide variety of ligands and catalyst precursors. rsc.org The development of methods for the direct functionalization of adamantane's C-H bonds has further expanded its utility in creating diverse and functionalized molecules for catalyst development. acs.orgrsc.org

The following table highlights the key properties of adamantane that are advantageous in catalyst development:

| Property | Advantage in Catalysis |

| Inert Hydrocarbon Reactivity | Provides a stable scaffold that does not interfere with the desired catalytic reaction. researchgate.net |

| Rigidity | Creates a well-defined and predictable steric environment around the catalytic center. researchgate.net |

| Steric Bulk | Influences the selectivity of the catalyst by controlling access to the active site. researchgate.net |

| Symmetrical Polyfunctionalization | Allows for the construction of complex, recyclable catalyst systems. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Functionalization Strategies

The inherent stability and defined stereochemistry of the adamantane (B196018) cage make it an attractive core for chemical modification. Future research will undoubtedly focus on developing more efficient and selective methods to functionalize methyl adamantane-1-carboxylate, moving beyond simple ester hydrolysis or reduction. The goal is to introduce diverse chemical moieties at specific positions on the adamantane nucleus to tailor the molecule's properties for various applications.

Key areas of development will likely include:

C-H Activation/Functionalization: Direct and selective activation of the C-H bonds at the tertiary (bridgehead) and secondary positions of the adamantane core is a significant challenge. Future strategies will likely employ advanced catalytic systems, including those based on transition metals, to introduce functional groups like amines, hydroxyls, or halogens. This approach offers a more atom-economical route to complex derivatives compared to traditional multi-step syntheses.

Radical-Mediated Reactions: The use of radical chemistry presents a powerful tool for introducing functionality onto the adamantane scaffold. Future research may explore photoredox catalysis and other modern radical generation methods to achieve previously difficult transformations, enabling the attachment of a wider range of functional groups.

"Click" Chemistry and Bio-conjugation: The ester group of this compound can be readily converted to other functionalities, such as azides or alkynes. This would enable the use of "click" chemistry, a set of highly efficient and specific reactions, to conjugate the adamantane moiety to biomolecules like peptides, proteins, or nucleic acids. This opens up possibilities for creating targeted drug delivery systems and molecular probes.

A scalable and cost-effective synthesis of adamantane derivatives is crucial for their widespread use in research and industry. acs.org Recent advancements in preparative chiral chromatography, including the use of stacked injections, have shown promise for the efficient separation of chiral adamantane compounds. acs.org

Table 1: Potential Functionalization Strategies for this compound

| Strategy | Target Position(s) | Potential Reagents/Catalysts | Resulting Functionality |

| C-H Activation | Bridgehead (3, 5, 7) | Transition metal catalysts (e.g., Pd, Ru, Rh) | Amines, hydroxyls, halogens, etc. |

| Radical-Mediated Functionalization | Various | Photoredox catalysts, radical initiators | Alkyl, aryl, and other functional groups |

| "Click" Chemistry Handle Installation | Carboxylate position | Conversion to azide (B81097) or alkyne | Bio-conjugation capabilities |

Exploration of New Biological Targets and Therapeutic Applications

The adamantane cage is a well-established pharmacophore, present in several clinically approved drugs. nih.gov Its lipophilicity allows it to cross cell membranes and interact with hydrophobic pockets in biological targets. While existing adamantane drugs primarily target viral ion channels and CNS receptors, future research on derivatives of this compound is poised to explore a much broader range of biological targets.

Emerging therapeutic areas of interest include:

Oncology: The sigma-2 (σ2) receptor is overexpressed in many tumor cell lines, making it an attractive target for cancer therapy and imaging. nih.gov Adamantane-based scaffolds are being investigated for the design of selective σ2 receptor ligands. nih.gov By modifying the carboxylate group of this compound into amides or other functionalities, novel ligands could be developed for targeted drug delivery to cancer cells.

Infectious Diseases: The rise of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents. nih.gov Adamantane derivatives have shown promising activity against various bacterial and fungal pathogens. mdpi.comresearchgate.net Future work could involve synthesizing libraries of amides and other derivatives from this compound to screen for potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Metabolic Diseases: Adamantane derivatives are already used in the treatment of type 2 diabetes. mdpi.com The unique structure of the adamantane cage can be exploited to design inhibitors of other key enzymes involved in metabolic pathways.

Table 2: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Sigma-2 (σ2) Receptor | Overexpressed in tumor cells; potential for targeted therapy. nih.gov |

| Infectious Diseases | DNA Gyrase, Topoisomerase IV | Essential bacterial enzymes; inhibition leads to bacterial cell death. nih.gov |

| Neurology | NMDA Receptors, other CNS targets | Adamantane's ability to cross the blood-brain barrier. researchgate.net |

| Virology | Viral proteins (e.g., p37 envelope protein) | Inhibition of viral replication. nih.gov |

Integration with Advanced Materials Science

The rigid and stable structure of adamantane makes it an excellent building block for the creation of advanced materials with unique properties. wikipedia.org The functional handle provided by the methyl carboxylate group allows for the incorporation of this robust scaffold into larger polymeric and supramolecular structures.

Future research in this area is expected to focus on:

Polymer Chemistry: this compound can be converted to a monomer, for example, by introducing a polymerizable group. The resulting adamantane-containing polymers could exhibit enhanced thermal stability, mechanical strength, and specific optical properties. youtube.com These materials could find applications in coatings, high-performance plastics, and optical devices.